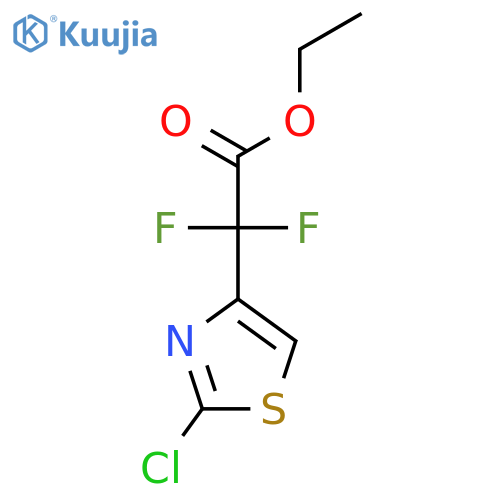

Cas no 2763776-69-6 (Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate)

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

- 2763776-69-6

- EN300-27701121

- Ethyl 2-chloro-α,α-difluoro-4-thiazoleacetate

- Ethyl 2-(2-chlorothiazol-4-yl)-2,2-difluoroacetate

- Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

-

- インチ: 1S/C7H6ClF2NO2S/c1-2-13-5(12)7(9,10)4-3-14-6(8)11-4/h3H,2H2,1H3

- InChIKey: LDAABLLIJAKMHD-UHFFFAOYSA-N

- SMILES: ClC1=NC(=CS1)C(C(=O)OCC)(F)F

計算された属性

- 精确分子量: 240.9775836g/mol

- 同位素质量: 240.9775836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- XLogP3: 2.8

じっけんとくせい

- 密度みつど: 1.463±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- Boiling Point: 305.0±52.0 °C(Predicted)

- 酸度系数(pKa): -1.65±0.10(Predicted)

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27701121-5g |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 5g |

$5387.0 | 2023-09-10 | |

| Enamine | EN300-27701121-1.0g |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 1.0g |

$1857.0 | 2023-07-06 | |

| Enamine | EN300-27701121-0.25g |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 0.25g |

$920.0 | 2023-09-10 | |

| 1PlusChem | 1P027WQG-500mg |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 500mg |

$1853.00 | 2024-05-07 | |

| Enamine | EN300-27701121-10g |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 10g |

$7988.0 | 2023-09-10 | |

| Enamine | EN300-27701121-10.0g |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 10.0g |

$7988.0 | 2023-07-06 | |

| Enamine | EN300-27701121-2.5g |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 2.5g |

$3641.0 | 2023-09-10 | |

| Enamine | EN300-27701121-0.5g |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 0.5g |

$1449.0 | 2023-09-10 | |

| 1PlusChem | 1P027WQG-50mg |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 50mg |

$672.00 | 2024-05-07 | |

| 1PlusChem | 1P027WQG-250mg |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

2763776-69-6 | 95% | 250mg |

$1199.00 | 2024-05-07 |

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate 関連文献

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetateに関する追加情報

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate (CAS No. 2763776-69-6): A Comprehensive Overview

Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate (CAS No. 2763776-69-6) is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, exhibits promising biological activities that make it a valuable candidate for further investigation in drug discovery.

The molecular structure of Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate consists of a thiazole ring substituted with a chloro group at the 2-position and a difluoroacetic acid ester at the 2-position. The presence of fluorine atoms introduces additional electronic and steric effects, which can significantly influence the compound's biological properties. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceutical molecules often leads to increased binding affinity and selectivity towards target enzymes and receptors. This has made fluorinated compounds increasingly popular in the development of novel therapeutic agents.

One of the most compelling aspects of Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is its potential application in the treatment of various diseases. Current research has highlighted its efficacy in inhibiting certain enzymes involved in cancer progression. Specifically, studies have shown that this compound can modulate the activity of kinases and other enzymes that play a crucial role in tumor growth and metastasis. By targeting these key molecular pathways, Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate may offer a novel approach to cancer therapy.

Additionally, the compound has shown promise in preclinical studies as an anti-inflammatory agent. Inflammatory processes are central to the pathogenesis of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability of Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate to inhibit inflammatory cytokines and reduce oxidative stress makes it a promising candidate for further development.

The synthesis of Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the molecule necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have employed various techniques such as nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions to achieve the desired molecular structure.

The pharmacological properties of Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate have been extensively studied in vitro and in vivo. In cell-based assays, the compound has demonstrated significant inhibitory effects on several target enzymes relevant to cancer biology. These include tyrosine kinases and cyclin-dependent kinases (CDKs), which are known to be overexpressed in many cancer cell lines. Furthermore, animal models have shown that Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can effectively reduce tumor growth and improve survival rates in cancer-bearing mice.

The safety profile of this compound is also an important consideration in its development as a potential therapeutic agent. Preliminary toxicology studies have indicated that Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is well-tolerated at doses relevant to its intended therapeutic use. However, further studies are needed to fully characterize its safety profile and identify any potential adverse effects.

The growing body of evidence supporting the biological activity of Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate underscores its potential as a lead compound for drug development. Researchers are actively exploring ways to optimize its structure and improve its pharmacological properties through medicinal chemistry approaches. These efforts aim to enhance its potency, selectivity, and bioavailability while minimizing any potential side effects.

In conclusion, Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate (CAS No. 2763776-69-6) is a promising fluorinated thiazole derivative with significant biological activity. Its potential applications in cancer therapy and anti-inflammatory treatments make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound holds great promise for contributing to the advancement of modern medicine.

2763776-69-6 (Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate) Related Products

- 2171183-24-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

- 2171956-64-0(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)

- 126580-49-2(2-Ethoxyphenylhydrazine, hydrochloride)

- 1199268-50-2(5-(2S)-2-aminopropyl-2-methylphenol)

- 696615-48-2((2S)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid)

- 1797304-43-8(N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide)

- 2580219-20-9(tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate)

- 2172191-23-8(4-(2-bromophenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 82049-79-4(5-(2-bromoethyl)-1H-1,2,3,4-tetrazole)

- 2228529-12-0(1-(3-methanesulfonylphenyl)-3-oxocyclobutane-1-carboxylic acid)